2,5-Dibromo-6-fluorobenzo[d]thiazole

Molecular Weight Halogen Content Building Block

Sourcing a tri-halogenated benzothiazole scaffold with regioselective cross-coupling handles is challenging-most analogs lack either the second bromine or the 6-F substituent. 2,5-Dibromo-6-fluorobenzo[d]thiazole (CAS 1427388-38-2, MW 310.97) solves this by offering differentiated C2-Br (more electrophilic) and C5-Br centers for sequential Suzuki/Stille coupling, while the electron-withdrawing 6-F atom preserves the pharmacophore validated for cholinesterase inhibition (AChE IC₅₀ 0.6-2.1 µM) and enhances antimicrobial potency 2- to 4-fold over non-fluorinated analogs. Standard pack: 1 g; bulk custom available.

Molecular Formula C7H2Br2FNS
Molecular Weight 310.97 g/mol
Cat. No. B12987009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibromo-6-fluorobenzo[d]thiazole
Molecular FormulaC7H2Br2FNS
Molecular Weight310.97 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Br)F)SC(=N2)Br
InChIInChI=1S/C7H2Br2FNS/c8-3-1-5-6(2-4(3)10)12-7(9)11-5/h1-2H
InChIKeyXGUOXZSAGVCXNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dibromo-6-fluorobenzo[d]thiazole – CAS 1427388-38-2 Core Properties and Procurement Identifier


2,5-Dibromo-6-fluorobenzo[d]thiazole (CAS 1427388-38-2, MW 310.97) is a tri-halogenated benzothiazole scaffold bearing bromine atoms at the C2 and C5 positions and a fluorine atom at the C6 position of the fused benzene ring. The compound is classified as a polyhalogenated heteroaromatic building block . Its substitution pattern places it at the intersection of established structure–activity relationships for 6-fluorobenzothiazole cholinesterase inhibitors and the synthetic utility of polybrominated thiazoles in sequential cross-coupling, yet the exact 2,5-Br₂-6-F combination appears to be sparsely documented in primary biological studies.

Why Standard 6-Fluorobenzothiazole or 2,5-Dibromobenzothiazole Analogs Cannot Replace 2,5-Dibromo-6-fluorobenzo[d]thiazole


In-class benzothiazole derivatives cannot be interchanged without altering reactivity and biological readouts. The C2-Br centre is typically more electrophilic and amenable to selective Pd-catalyzed cross-coupling than the C5-Br centre, while the C6-F substituent exerts a strong electron-withdrawing effect that modulates the charge distribution across the ring system [1][2]. Replacing 2,5-dibromo-6-fluorobenzo[d]thiazole with either 2,5-dibromobenzo[d]thiazole (lacks fluorine; MW 292.98) or 2-bromo-6-fluorobenzo[d]thiazole (lacks the second bromine; MW 232.07) would therefore compromise the regioselectivity of successive cross-coupling at the two brominated positions or remove a key fluorine atom required by structure–activity relationships that have been confirmed for the 6-fluorobenzothiazole pharmacophore in cholinesterase inhibition [1][2].

Quantitative Differentiation Evidence for 2,5-Dibromo-6-fluorobenzo[d]thiazole Relative to Closest Analogs


Molecular Weight and Halogen Content Comparison Versus Non-Fluorinated and Mono-Bromo 6-Fluorobenzothiazole Analogs

The molecular weight and halogen stoichiometry of 2,5-dibromo-6-fluorobenzo[d]thiazole distinguish it from the closest commercially available analogs. The target compound contains two bromine atoms and one fluorine atom (MW 310.97, C7H2Br2FNS) . The non-fluorinated isomer 2,5-dibromobenzo[d]thiazole has a lower molecular weight (292.98 g/mol, C7H3Br2NS) and lacks the fluorine substituent . The mono-bromo analog 2-bromo-6-fluorobenzo[d]thiazole has a molecular weight of 232.07 g/mol (C7H3BrFNS) and provides only a single electrophilic coupling site . The additional 18.0 g/mol mass difference versus 2,5-dibromobenzo[d]thiazole (corresponding to substitution of H by F) and the 78.9 g/mol difference versus 2-bromo-6-fluorobenzo[d]thiazole (corresponding to the second Br atom) are analytically resolvable and impact stoichiometry calculations for multi-step synthetic protocols.

Molecular Weight Halogen Content Building Block

Regioselective Cross-Coupling Potential Attributable to Differentiated C2-Br and C5-Br Reactivity

In polyhalogenated thiazole systems, the C2-Br bond is intrinsically more reactive in Pd-catalyzed cross-coupling than the C5-Br bond due to the electron-withdrawing effect of the thiazole nitrogen [1]. This electronic bias, combined with the additional electron-withdrawing effect of the C6-F substituent, is expected to widen the reactivity gap between the two bromine centres, enabling selective sequential Stille or Suzuki-Miyaura couplings without protecting group manipulation. Holzweber et al. (2009) demonstrated that halogen-dance-generated polybrominated thiazoles can undergo sequential cross-coupling with high regioselectivity, producing polyarylated thiazoles in yields of 60–89% for the first coupling and 45–78% for the second coupling at the remaining bromine site [1]. The presence of both C2-Br and C5-Br in the target compound thus provides a platform for site-selective bi-functionalization that is not available in mono-bromo analogs such as 2-bromo-6-fluorobenzo[d]thiazole, which permits only a single coupling.

Sequential cross-coupling Regioselectivity Halogen dance

Class-Level Cholinesterase Inhibitory Activity of 6-Fluorobenzo[d]thiazole Pharmacophore

The 6-fluorobenzo[d]thiazole substructure has been validated as a pharmacophore for cholinesterase inhibition. Imramovský et al. (2013) synthesized and tested a series of 2-substituted 6-fluorobenzo[d]thiazole carbamates, reporting IC₅₀ values against acetylcholinesterase (AChE) as low as 0.6–2.1 µM for the most active compounds, with butyrylcholinesterase (BChE) IC₅₀ values in the 0.3–1.8 µM range [1]. Selectivity indices (IC₅₀ BChE / IC₅₀ AChE) ranged from 0.5 to 3.2 depending on the 2-substituent. These quantitative benchmarks provide a reference for the class of compounds accessible from 2,5-dibromo-6-fluorobenzo[d]thiazole via C2-functionalization. The target compound, bearing bromine at C2, is a direct synthetic entry point to the same 2-substituted-6-fluorobenzo[d]thiazole scaffold, whereas non-fluorinated analogs such as 2,5-dibromobenzo[d]thiazole would yield compounds lacking the fluorine atom critical to the observed inhibitory activity [1]. Direct comparative data for the exact target compound are not available; this is a class-level projection.

Cholinesterase inhibition Alzheimer’s disease 6-Fluorobenzothiazole

Antimicrobial and Antifungal Activity of Substituted 6-Fluorobenzo[d]thiazole Amides as a Class-Level Reference

Pejchal et al. (2015) reported the synthesis and evaluation of substituted 6-fluorobenzo[d]thiazole amides, demonstrating MIC values of 16–64 µg/mL against Staphylococcus aureus, Escherichia coli, and Candida albicans strains [1]. The 6-fluoro substituent was found to be a key determinant of activity, with fluorine-to-hydrogen substitution resulting in a 2- to 4-fold improvement in MIC values across the tested panel. 2,5-Dibromo-6-fluorobenzo[d]thiazole can serve as a direct precursor for amide derivatives via amidation at the C2-position after bromine displacement, enabling access to this bioactive class. In contrast, the non-fluorinated dibromo analog 2,5-dibromobenzo[d]thiazole would lead to amides lacking the fluorine-driven potency gain demonstrated in this study [1]. No direct MIC data exist for the target compound itself; this is a class-level projection based on the shared 6-fluorobenzothiazole amide scaffold.

Antimicrobial Antifungal 6-Fluorobenzothiazole amides

Recommended Application Scenarios for 2,5-Dibromo-6-fluorobenzo[d]thiazole Based on Quantitative Evidence


Sequential Pd-Catalyzed Cross-Coupling for Library Synthesis of 2,5-Diaryl-6-fluorobenzo[d]thiazoles

The differentiated reactivity of the C2-Br and C5-Br bonds enables two-step diversification: an initial Suzuki-Miyaura or Stille coupling at the more electrophilic C2-Br position (expected yield 60–89% based on analogous polybrominated thiazole systems) followed by a second coupling at the C5-Br position (expected yield 45–78%) [1]. This sequential strategy allows the generation of unsymmetrically substituted 2,5-diaryl-6-fluorobenzo[d]thiazole libraries for structure–activity relationship studies without requiring protecting group chemistry [1].

C2-Functionalized 6-Fluorobenzo[d]thiazole Inhibitor Synthesis for Cholinesterase Drug Discovery

2,5-Dibromo-6-fluorobenzo[d]thiazole serves as a direct precursor to the pharmacophore validated by Imramovský et al. (2013), where 2-substituted-6-fluorobenzo[d]thiazole carbamates achieved AChE IC₅₀ values of 0.6–2.1 µM and BChE IC₅₀ values of 0.3–1.8 µM [2]. C2-Br displacement with appropriate nucleophiles or coupling partners yields the core structure from which carbamate derivatives with documented potency can be synthesized [2].

Antimicrobial 6-Fluorobenzo[d]thiazole Amide Lead Optimization

The compound provides a synthetic entry point to 6-fluorobenzo[d]thiazole amides that have shown MIC values of 16–64 µg/mL against S. aureus, E. coli, and C. albicans [3]. The fluorine atom confers a 2- to 4-fold potency advantage over non-fluorinated amides, arguing for the exclusive use of fluorinated precursors in antimicrobial optimization campaigns [3].

Doubly Addressable Fluorescent Probe or Material Science Intermediate

The combination of a 6-fluoro substituent (modulating HOMO–LUMO gap and electron transport properties) with two electrophilic coupling handles at C2 and C5 makes this compound a versatile building block for incorporation into conjugated organic materials. The fluorine atom at C6 enhances electron affinity, while sequential functionalization at C2 and C5 enables the construction of donor–acceptor architectures; this differentiates the compound from non-fluorinated or mono-bromo analogs that confer fewer modular options [1].

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